molecular formula C10H11BF3KO3 B1463663 Ethyl phenoxyacetate-4-trifluoroborate potassium salt CAS No. 1150654-57-1

Ethyl phenoxyacetate-4-trifluoroborate potassium salt

Cat. No.: B1463663
CAS No.: 1150654-57-1
M. Wt: 286.1 g/mol
InChI Key: DHFZZPHCWFAYGB-UHFFFAOYSA-N
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Description

Ethyl phenoxyacetate-4-trifluoroborate potassium salt is a chemical compound used in scientific research . It has a molecular weight of 286.1 and a molecular formula of C10H11BF3O3•K .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H11BF3O3•K . This indicates that the compound contains carbon ©, hydrogen (H), boron (B), fluorine (F), oxygen (O), and potassium (K).


Chemical Reactions Analysis

Potassium ethyltrifluoroborate, a related compound, can be used as a substrate in Suzuki–Miyaura coupling reactions with alkenyl bromides to produce alkene derivatives . This suggests that this compound may have similar reactivity.


Physical and Chemical Properties Analysis

This compound is a solid compound that should be stored at room temperature .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

The compound is involved in the synthesis of diverse organic molecules, showcasing its versatility in organic synthesis. For instance, it has been utilized in the regioselective substitution of phenols with trifluoroacetaldehyde ethyl hemiacetal, where catalytic conditions facilitated the reaction to produce substituted phenol products (Gong, Kato, & Kimoto, 2001). This highlights its role in modifying phenolic compounds under specific conditions.

Moreover, Ethyl Phenoxyacetate has shown utility in synthesizing pyrazole derivatives, as demonstrated by the formation of 1-phenoxyacetyl-3,5-dimethyl-pyrazole and related compounds through reactions with hydrazine hydrate and other precursors (Yang Chun, 2000). Such derivatives are of interest for their potential biological activities and applications in medicinal chemistry.

Advanced Material and Electrochemical Applications

Recent advancements have also explored its derivatives for the creation of room-temperature ionic liquids (RTILs) with significant electrochemical stability and low viscosity. Ethyl-, vinyl-, and ethynyltricyano and dicyanofluoroborates, prepared from potassium trifluoroborates, showcase promising properties for electrochemical applications (Schopper, Zapf, Sprenger, Ignat’ev, & Finze, 2022). This expands the utility of Ethyl Phenoxyacetate-4-Trifluoroborate Potassium Salt derivatives into the realm of materials science and engineering, highlighting their potential in developing new technologies.

Properties

IUPAC Name

potassium;[4-(2-ethoxy-2-oxoethoxy)phenyl]-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BF3O3.K/c1-2-16-10(15)7-17-9-5-3-8(4-6-9)11(12,13)14;/h3-6H,2,7H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFZZPHCWFAYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)OCC(=O)OCC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BF3KO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674894
Record name Potassium [4-(2-ethoxy-2-oxoethoxy)phenyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150654-57-1
Record name Potassium [4-(2-ethoxy-2-oxoethoxy)phenyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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